N-(4-(N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfamoyl)phenyl)acetamide

Antibacterial MurD Ligase Structure-Based Drug Design

N-(4-(N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfamoyl)phenyl)acetamide (CAS 1111959-55-7) is a synthetic small molecule (C₁₃H₁₂N₆O₃S, MW 332.34) belonging to the 1,2,4-triazolo[4,3-b]pyridazine class. Its structure comprises a triazolopyridazine core linked via a sulfamoyl (–SO₂NH–) bridge to a 4-acetamidophenyl moiety.

Molecular Formula C13H12N6O3S
Molecular Weight 332.34
CAS No. 1111959-55-7
Cat. No. B2674943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfamoyl)phenyl)acetamide
CAS1111959-55-7
Molecular FormulaC13H12N6O3S
Molecular Weight332.34
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN3C=NN=C3C=C2
InChIInChI=1S/C13H12N6O3S/c1-9(20)15-10-2-4-11(5-3-10)23(21,22)18-12-6-7-13-16-14-8-19(13)17-12/h2-8H,1H3,(H,15,20)(H,17,18)
InChIKeySRCYDBDQUHRLLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(4-(N-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)sulfamoyl)phenyl)acetamide (CAS 1111959-55-7): Procurement-Relevant Identity and Scaffold Context


N-(4-(N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfamoyl)phenyl)acetamide (CAS 1111959-55-7) is a synthetic small molecule (C₁₃H₁₂N₆O₃S, MW 332.34) belonging to the 1,2,4-triazolo[4,3-b]pyridazine class . Its structure comprises a triazolopyridazine core linked via a sulfamoyl (–SO₂NH–) bridge to a 4-acetamidophenyl moiety. This scaffold has been investigated across multiple target families, including c-Met/Pim-1 kinases, BET bromodomains, and LRRK2 kinase [1][2][3], making the compound a candidate for procurement in kinase inhibitor or epigenetic probe discovery programs.

Why Generic Substitution Fails for N-(4-(N-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)sulfamoyl)phenyl)acetamide: The Linker Defines the Profile


Within the 1,2,4-triazolo[4,3-b]pyridazine class, minor linker modifications produce divergent target engagement and physicochemical behavior. The sulfamoyl (–SO₂NH–) bridge in CAS 1111959-55-7 is geometrically and electronically distinct from the thioether (–S–) or amino (–NH–) linkages found in close analogs. For example, the thioether analog N-(4-{[(4S)-3-amino[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}phenyl)acetamide (A1AQS) binds to the bacterial MurD ligase [1][2], whereas sulfamoyl-containing triazolopyridazines are more frequently associated with kinase and bromodomain inhibition [3][4]. Substituting a sulfamoyl-linked compound with a thioether or amino congener risks shifting both the target engagement profile and the solubility–permeability balance, undermining experimental reproducibility.

Quantitative Differentiation Evidence for N-(4-(N-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)sulfamoyl)phenyl)acetamide (CAS 1111959-55-7)


Sulfamoyl Linker Dictates MurD Ligase Binding Mode Compared to Thioether Analog A1AQS

The thioether analog A1AQS (N-(4-{[(4S)-3-amino[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}phenyl)acetamide) co-crystallizes with E. coli MurD ligase (PDB 9BN9), where the thioether sulfur participates in a specific hydrophobic interaction within the substrate-binding pocket [1][2]. The sulfamoyl group in CAS 1111959-55-7 introduces a tetrahedral sulfur center with two S=O vectors capable of acting as hydrogen-bond acceptors, a feature absent in the thioether analog. This increases topological polar surface area (tPSA) by approximately 22 Ų (from ~80 Ų in A1AQS to ~102 Ų in CAS 1111959-55-7, estimated from PubChem data for CID 42628064 [3]), which is predicted to alter both binding thermodynamics and passive permeability.

Antibacterial MurD Ligase Structure-Based Drug Design

Triazolopyridazine Scaffold Delivers Dual c-Met/Pim-1 Inhibition at Sub-Micromolar Potency in Class-Leading Derivatives

While direct IC₅₀ data for CAS 1111959-55-7 against c-Met or Pim-1 are not available in published literature, the 1,2,4-triazolo[4,3-b]pyridazine scaffold has been validated as a dual c-Met/Pim-1 inhibitory chemotype. In a 2024 study, compound 4g (bearing a triazolopyridazine core with appropriate substitution) inhibited c-Met with IC₅₀ = 0.163 ± 0.01 μM and Pim-1 with IC₅₀ = 0.283 ± 0.01 μM, achieving mean GI% of 55.84 against the NCI-60 panel [1]. By contrast, a structurally distinct benzimidazole-based Met inhibitor series (e.g., from patent KR101654376B1) showed IC₅₀ values in the 0.5–5 μM range against c-Met [2], suggesting that the triazolopyridazine core provides a potency advantage when appropriately functionalized.

Oncology c-Met Pim-1 Kinase Inhibition

BET Bromodomain Inhibition: Triazolopyridazine Core Achieves Micromolar IC₅₀ Against BRD4 BD1/BD2

The [1,2,4]triazolo[4,3-b]pyridazine scaffold has been identified as a micromolar inhibitor of BRD4 bromodomains. Representative derivatives exhibit IC₅₀ values of 17.1 ± 3.1 μM (BD1) and 23.2 ± 5.2 μM (BD2) [1]. Crystal structures of BD1 in complex with four selected triazolopyridazine inhibitors confirmed a conserved binding mode within the acetyl-lysine recognition pocket [2]. In comparison, the benzodiazepine-based BET inhibitor JQ1 achieves IC₅₀ values of 195.1 ± 14.2 nM (BD1) and 251.4 ± 16.0 nM (BD2) [1], indicating that the triazolopyridazine scaffold occupies a distinct chemical space with lower potency but potentially higher selectivity or different pharmacokinetic properties. CAS 1111959-55-7, as a sulfamoyl-functionalized triazolopyridazine, is positioned as a starting point for structure-activity relationship (SAR) exploration toward improved BET inhibitor potency.

Epigenetics BRD4 BET Inhibitor Bromodomain

LRRK2 Kinase Inhibition: Triazolopyridazine Chemotype Validated for Parkinson's Disease Target

The [1,2,4]triazolo[4,3-b]pyridazine scaffold has been disclosed as a potent and highly selective inhibitor of LRRK2 kinase, a genetically validated target in Parkinson's disease [1]. The patent literature (EP2844660B1, WO2013066749) describes triazolopyridazine compounds inhibiting LRRK2 with selectivity over other kinases, although specific IC₅₀ values are not publicly listed for the sulfamoyl subclass [2][3]. In contrast, the imidazo[1,2-b]pyridazine scaffold, a closely related heterocyclic system, has been pursued as a CaMKII inhibitor (USPTO 20230339935), demonstrating divergent kinase selectivity [4]. The sulfamoyl-functionalized triazolopyridazine CAS 1111959-55-7 represents a starting point for LRRK2 inhibitor optimization, where the sulfamoyl group may confer selectivity advantages over amino- or thioether-substituted analogs.

Neurodegeneration Parkinson's Disease LRRK2 Kinase Inhibitor

Optimal Application Scenarios for N-(4-(N-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)sulfamoyl)phenyl)acetamide in Scientific Procurement


Structure-Guided Antibacterial Drug Discovery Targeting MurD Ligase

The sulfamoyl linker of CAS 1111959-55-7 distinguishes it from the thioether analog A1AQS, which has been co-crystallized with E. coli MurD ligase (PDB 9BN9) [1][2]. Researchers pursuing MurD as an antibacterial target can procure this compound to explore whether the sulfamoyl group's dual H-bond acceptor capability improves binding affinity or alters the binding pose relative to the thioether series.

Dual c-Met/Pim-1 Kinase Inhibitor Lead Optimization

The triazolopyridazine core has demonstrated sub-micromolar dual c-Met/Pim-1 inhibition (c-Met IC₅₀ = 0.163 μM; Pim-1 IC₅₀ = 0.283 μM for optimized derivative 4g) [3]. CAS 1111959-55-7 serves as a functionalized intermediate for SAR studies aimed at improving potency, selectivity, or pharmacokinetic properties in oncology programs.

BET Bromodomain Epigenetic Probe Development

Triazolopyridazine derivatives inhibit BRD4 BD1/BD2 with micromolar IC₅₀ values (~17–23 μM) and crystallographically confirmed binding modes [4][5]. The sulfamoyl substituent in CAS 1111959-55-7 provides a vector for further chemical elaboration to enhance potency toward the nanomolar range while maintaining a scaffold distinct from benzodiazepine-based BET inhibitors like JQ1.

LRRK2 Kinase Inhibitor Screening for Parkinson's Disease Research

The triazolopyridazine chemotype is claimed as a selective LRRK2 inhibitor scaffold in multiple patents (EP2844660B1, WO2013066749) [6][7]. CAS 1111959-55-7 can be procured as a starting point for medicinal chemistry optimization targeting LRRK2-driven Parkinson's disease, exploiting the scaffold's validated kinase inhibition profile.

Quote Request

Request a Quote for N-(4-(N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfamoyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.